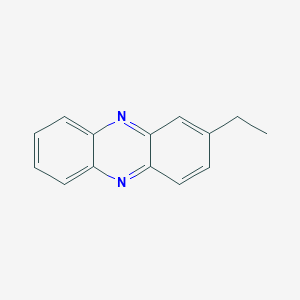

2-Ethylphenazine

説明

2-Ethylphenazine is a substituted phenazine derivative characterized by an ethyl group (-CH₂CH₃) attached to the phenazine core at the 2-position. Phenazine itself (C₁₂H₈N₂) is a heterocyclic aromatic compound with two nitrogen atoms in its fused benzene ring system .

特性

CAS番号 |

6479-95-4 |

|---|---|

分子式 |

C14H12N2 |

分子量 |

208.26 g/mol |

IUPAC名 |

2-ethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |

InChIキー |

YVMISCKYWSCUST-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:

Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.

Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.

Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.

Industrial Production Methods: Industrial production of 2-Ethylphenazine often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Halogenated or nitrated phenazine derivatives.

科学的研究の応用

2-Ethylphenazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential antitumor and neuroprotective effects.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

作用機序

類似化合物との比較

Phenazine (CAS 92-82-0)

Structural Comparison : Phenazine lacks the ethyl group present in 2-Ethylphenazine, resulting in a planar, unsubstituted aromatic system.

Properties and Applications :

- Solubility : Phenazine exhibits low water solubility due to its aromaticity, a trait likely exacerbated in 2-Ethylphenazine due to the hydrophobic ethyl group.

- Applications: Phenazine is primarily used in diagnostics (e.g., redox indicators) . The ethyl group in 2-Ethylphenazine may improve lipid solubility, expanding its use in biomedical imaging or organic electronics. Safety: Phenazine poses hazards such as eye and skin irritation, with handling precautions advised . Substituted derivatives like 2-Ethylphenazine may require modified safety protocols due to altered reactivity.

Ethyl-Substituted Heterocycles: Thiazole Carboxylates (CAS 206555-97-7)

Structural Comparison : ETHYL 2-PIPERAZINE-4-PHENYL THIAZOLE-5-CARBOXYLATE incorporates an ethyl group on a thiazole ring, contrasting with 2-Ethylphenazine’s ethylated phenazine core .

Reactivity :

- Thiazole derivatives are prone to nucleophilic substitution at the carboxylate group, whereas phenazines undergo electrophilic aromatic substitution.

- The ethyl group in thiazole carboxylates may enhance steric hindrance, reducing reaction rates compared to 2-Ethylphenazine’s electronically activated phenazine system.

Applications : Thiazole carboxylates are often used as intermediates in drug synthesis , while 2-Ethylphenazine’s extended conjugation could favor optoelectronic applications.

Aza-Anthracenes (e.g., 2-Aza-9,10-Diphenylanthracene)

Structural Comparison : Aza-anthracenes feature a single nitrogen atom in an anthracene backbone, differing from phenazine’s dual nitrogen atoms .

Electronic Properties :

- Nitrogen incorporation in aza-anthracenes reduces HOMO-LUMO gaps, enhancing conductivity. In contrast, 2-Ethylphenazine’s dual nitrogen atoms and ethyl group may further modulate electron density for tailored redox behavior.

Synthesis : Aza-anthracenes require precise nitrogen doping via cycloaddition or cross-coupling , while 2-Ethylphenazine synthesis likely involves alkylation of phenazine precursors.

Ethyl-2-Benzothiazolyl Acetate and Hydrazide Derivatives

Structural Comparison : These compounds feature ethyl groups on benzothiazole rings, which are sulfur- and nitrogen-containing heterocycles .

Reactivity :

- Benzothiazolyl derivatives undergo hydrolysis and condensation reactions due to their ester/hydrazide functionalities. 2-Ethylphenazine, lacking such groups, may exhibit stability under similar conditions.

Applications : Benzothiazoles are used as fluorescent probes , whereas 2-Ethylphenazine’s rigid structure could favor applications in organic semiconductors.

Data Tables

Table 1: Key Properties of 2-Ethylphenazine and Comparators

Table 2: Reactivity and Stability

| Compound | Electrophilic Reactivity | Hydrophobicity | Thermal Stability |

|---|---|---|---|

| Phenazine | Moderate | Low | High |

| 2-Ethylphenazine | High (due to ethyl) | High | Moderate |

| Ethyl-2-Benzothiazolyl Acetate | Low (ester hydrolysis) | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。